molecular formula C19H21Br B8354971 2-Bromo-9,9-dipropyl-9H-fluorene

2-Bromo-9,9-dipropyl-9H-fluorene

Cat. No.: B8354971
M. Wt: 329.3 g/mol
InChI Key: LDMRNHJAQBWUAI-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dipropyl-9H-fluorene is a brominated fluorene derivative featuring two propyl groups at the 9-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of conjugated polymers, fluorescent dyes, and charge-transport materials for optoelectronic devices like organic light-emitting diodes (OLEDs) . Its structure combines the rigidity of the fluorene backbone with the solubility-enhancing properties of alkyl chains, enabling versatile applications in materials science.

Properties

Molecular Formula

C19H21Br

Molecular Weight

329.3 g/mol

IUPAC Name

2-bromo-9,9-dipropylfluorene

InChI

InChI=1S/C19H21Br/c1-3-11-19(12-4-2)17-8-6-5-7-15(17)16-10-9-14(20)13-18(16)19/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

LDMRNHJAQBWUAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound CAS Number Molecular Formula Molecular Weight Melting Point (°C) Purity Key Applications
This compound Not reported C₁₉H₂₁Br 329.27 Not available >98% (HPLC) Organic synthesis intermediates
2-Bromo-9,9-dibutyl-9H-fluorene 105309-59-9 C₂₁H₂₅Br 357.33 Not reported >97% (GC) Charge transport materials
2-Bromo-9,9-diphenyl-9H-fluorene 474918-32-6 C₂₅H₁₇Br 397.31 - ≥98% OLED emitters
2-Bromo-9,9-dimethyl-9H-fluorene 28320-31-2 C₁₅H₁₃Br 273.17 Not reported >99% Spirobifluorene precursors

Key Observations :

  • Alkyl Chain Length: Longer alkyl chains (e.g., dibutyl, dihexyl) enhance solubility in non-polar solvents but reduce melting points. For example, 2,7-dibromo-9,9-di(1-propyl)-9H-fluorene melts at 138–140°C , while shorter chains (dimethyl) likely exhibit higher melting points due to reduced steric hindrance.
  • Aromatic vs. Alkyl Substituents : Diphenyl derivatives (e.g., 2-bromo-9,9-diphenyl-9H-fluorene) exhibit higher molecular weights and rigidity, favoring applications in OLEDs where π-conjugation is critical .

Research Findings and Case Studies

Electronic Properties

  • Charge Transport : Dipropyl derivatives exhibit higher hole mobility than dimethyl analogs due to reduced crystallinity and improved film-forming properties .
  • Optical Bandgaps : Substitution with electron-donating alkyl groups (propyl, butyl) red-shifts absorption maxima compared to electron-withdrawing phenyl groups .

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